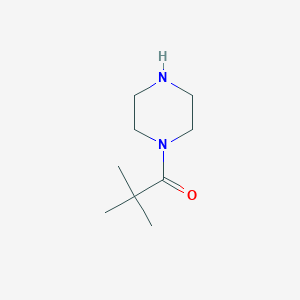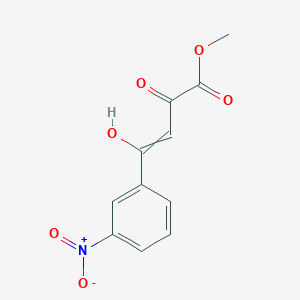
ATRIPLA
Overview
Description
ATRIPLA is a combination antiretroviral medication used to treat HIV/AIDS. This fixed-dose combination contains three active ingredients: efavirenz, a non-nucleoside reverse transcriptase inhibitor; emtricitabine, a nucleoside reverse transcriptase inhibitor; and tenofovir disoproxil fumarate, a nucleotide reverse transcriptase inhibitor . This combination is marketed under the brand name this compound, among others .
Mechanism of Action
Target of Action
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate are antiretroviral drugs used in the treatment of HIV-1 infection . They target the reverse transcriptase enzyme of the HIV-1 virus . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) .
Mode of Action
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate inhibit the action of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus . Efavirenz binds to a specific site on the reverse transcriptase enzyme, causing a disruption in its activity . Emtricitabine and tenofovir disoproxil fumarate, on the other hand, are incorporated into the viral DNA by the reverse transcriptase enzyme, leading to premature termination of DNA synthesis .
Biochemical Pathways
The action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, these drugs prevent the formation of proviral DNA, thereby blocking the integration of the viral genome into the host cell’s DNA. This prevents the production of new virus particles .
Pharmacokinetics
The pharmacokinetics of these drugs involve absorption, distribution, metabolism, and excretion (ADME). Maximum concentrations of emtricitabine and tenofovir are observed in plasma within 0.5 to 3.0 hours of dosing in the fasted state. Efavirenz peak plasma concentrations are typically reached within 5 hours post-dose .
Result of Action
The result of the action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is the inhibition of HIV-1 replication, which leads to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slow the progression of HIV-1 infection .
Action Environment
The action, efficacy, and stability of efavirenz, emtricitabine, and tenofovir disoproxil fumarate can be influenced by various environmental factors. For instance, co-infection with hepatitis B virus (HBV) can lead to severe acute exacerbations of hepatitis B when the treatment is discontinued . Additionally, the drugs should be taken on an empty stomach, preferably at bedtime, to improve the tolerability of nervous system symptoms .
Biochemical Analysis
Biochemical Properties
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate interact with various enzymes and proteins in the body. Efavirenz is a non-nucleoside reverse transcriptase inhibitor, which means it binds to and inhibits the function of the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA . Emtricitabine and tenofovir disoproxil fumarate are nucleoside analog reverse transcriptase inhibitors, which incorporate into the viral DNA and cause premature termination .
Cellular Effects
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate have significant effects on various types of cells, particularly those infected with HIV-1. By inhibiting the function of reverse transcriptase, these drugs prevent the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of efavirenz, emtricitabine, and tenofovir disoproxil fumarate involves binding interactions with the reverse transcriptase enzyme, leading to enzyme inhibition and changes in gene expression . By incorporating into the viral DNA, emtricitabine and tenofovir disoproxil fumarate cause premature termination of DNA synthesis, preventing the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of efavirenz, emtricitabine, and tenofovir disoproxil fumarate over time in laboratory settings have been extensively studied. These drugs have been shown to be stable and effective over long periods of use
Metabolic Pathways
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate are involved in the metabolic pathway of reverse transcription in HIV-1 . They interact with the reverse transcriptase enzyme, a key component of this pathway .
Subcellular Localization
The subcellular localization of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is primarily within cells infected with HIV-1, where they interact with the reverse transcriptase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
Tenofovir Disoproxil Fumarate: The synthesis of tenofovir disoproxil fumarate involves the esterification of tenofovir with isopropyl alcohol, followed by fumaric acid addition to form the fumarate salt.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Efavirenz can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Emtricitabine can undergo reduction reactions, particularly at the thiol group, forming reduced derivatives.
Substitution: Tenofovir disoproxil fumarate can undergo nucleophilic substitution reactions, particularly at the phosphate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Efavirenz: Hydroxylated metabolites.
Emtricitabine: Reduced derivatives.
Tenofovir Disoproxil Fumarate: Substituted phosphate esters.
Scientific Research Applications
ATRIPLA have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound for studying nucleoside and nucleotide analogs.
Biology: Employed in research on HIV replication and resistance mechanisms.
Medicine: Widely used in clinical trials for HIV treatment and prevention.
Industry: Utilized in the development of antiretroviral therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Lamivudine: A nucleoside reverse transcriptase inhibitor similar to emtricitabine.
Abacavir: A nucleoside reverse transcriptase inhibitor used in combination therapies.
Uniqueness
The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate is unique due to its fixed-dose formulation, which simplifies the treatment regimen for patients and improves adherence . Additionally, the combination targets multiple stages of the HIV replication cycle, making it highly effective in suppressing the virus .
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRMCFDXPIEYGX-NWRGJBOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClF4N9O19PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-50-2 | |
| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



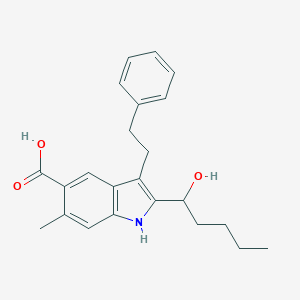
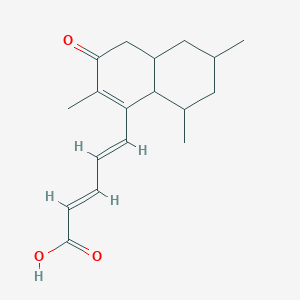

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

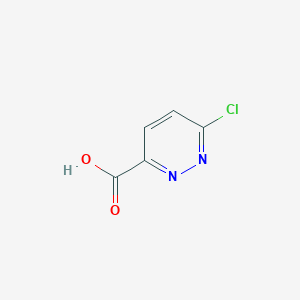
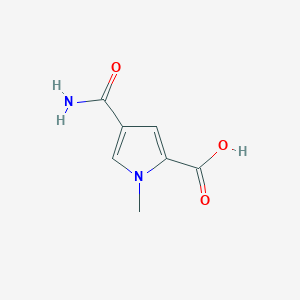

![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)

